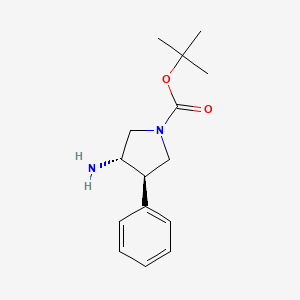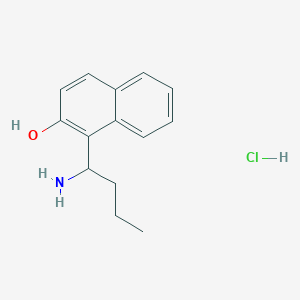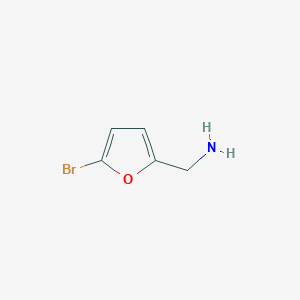
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chiral molecule that serves as an important intermediate in the synthesis of various pharmaceuticals. It is derived from L-aspartic acid, a naturally occurring amino acid, and features a tert-butyl group which is commonly used in organic chemistry for protection of amines .
Synthesis Analysis
The synthesis of related tert-butyl amino carboxylates typically involves multiple steps starting from readily available materials such as L-aspartic acid. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine is synthesized from L-aspartic acid through a series of reactions including methylation, reduction, protection, and mesylation, followed by amination and hydrogenolysis . Similarly, the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid involves optimization of reaction conditions at each step, highlighting the importance of mild reaction conditions and economic viability for industrial preparation .
Molecular Structure Analysis
The molecular structure of tert-butyl amino carboxylates is characterized by the presence of a tert-butyl group, which is a bulky group used to protect the amine functionality during synthesis. The chiral centers in these molecules are crucial for their application in asymmetric synthesis, as they can influence the stereochemistry of the resulting compounds .
Chemical Reactions Analysis
Tert-butyl amino carboxylates can undergo various chemical reactions. For example, tert-butyl phenylazocarboxylates can participate in nucleophilic substitutions and radical reactions, which allow for modifications of the benzene ring and the introduction of various functional groups . N-tert-butanesulfinyl imines, which are related to tert-butyl amino carboxylates, are used as intermediates in asymmetric synthesis of amines, demonstrating the versatility of tert-butyl protected amines in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl amino carboxylates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of an amine and a carboxylate group also contributes to the compound's polarity and its ability to participate in hydrogen bonding, which can be important in its reactivity and interaction with other molecules during synthesis .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589964 |
Source


|
| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
CAS RN |
1015070-53-7 |
Source


|
| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)




![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)





![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)